1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride
Description
The compound 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride (CAS: 2377609-42-0; MFCD27936434) is a boronic ester-containing piperazine derivative. Its structure features a pyridine ring substituted with a methyl group at position 6 and a tetramethyl-1,3,2-dioxaborolane moiety at position 3. The piperazine ring is attached to the pyridine at position 2, and the compound exists as a hydrochloride salt to enhance solubility and stability. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-piperazine derivatives for drug discovery and materials science .
Properties
IUPAC Name |
1-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2.ClH/c1-12-13(17-21-15(2,3)16(4,5)22-17)6-7-14(19-12)20-10-8-18-9-11-20;/h6-7,18H,8-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZYVTLVUNQKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCNCC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride is a novel boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C17H27BN2O4
- Molecular Weight : 334.22 g/mol
- CAS Number : 1887223-13-3
The biological activity of this compound is largely attributed to its unique structural features, particularly the dioxaborolane moiety. This boron-containing group allows the compound to interact with various biological targets through mechanisms such as:
- Formation of stable complexes with nucleophiles.
- Hydrogen bonding and π-π interactions facilitated by the piperazine and pyridine rings.
These interactions are crucial for its potential applications in drug design and development.
Biological Activity Overview
The biological activities of 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | Investigated for use in boron neutron capture therapy (BNCT) due to its ability to selectively target cancer cells. |
| Antimicrobial Properties | Exhibited activity against various bacterial strains, suggesting potential as an antimicrobial agent. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in cancer progression and other diseases. |
Case Studies
-
Anticancer Activity
- A study investigated the compound's efficacy in vitro against various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells at micromolar concentrations.
- The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
-
Antimicrobial Studies
- Research demonstrated that the compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) values were determined, indicating effective bactericidal activity.
-
Enzyme Inhibition
- The compound was tested for its ability to inhibit specific kinases associated with cancer pathways. Inhibition assays revealed that it could effectively block the activity of CDK4/6 kinases, which are critical in cell cycle regulation.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Solubility Issues : The compound exhibits poor water solubility, which may limit its bioavailability; however, formulation strategies are being explored to enhance solubility.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, but further studies are required to fully characterize its toxicity.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored as a potential therapeutic agent due to its unique structural attributes. The presence of the dioxaborolane moiety enhances its interaction with biological targets, making it a candidate for drug development.
Case Study : Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride could be effective in targeted therapies for cancer treatment .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, allows for the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides and boronic acids |
| Functionalization | Introduction of various functional groups through nucleophilic substitution |
Imaging and Diagnostic Applications
Recent studies have investigated the use of this compound as a radiolabeling agent for positron emission tomography (PET). The incorporation of fluorine isotopes into the compound could enhance its utility as a radiotracer for imaging specific biological processes.
Case Study : A study on related compounds demonstrated successful PET imaging in vivo using modified piperazine derivatives, paving the way for similar applications of 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride .
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research suggests that it may act as a modulator for certain receptors involved in neurological functions.
| Biological Target | Potential Effect |
|---|---|
| mGluR2 Receptor | Modulation of synaptic responses |
| Ionotropic Receptors | Potential enhancement of synaptic transmission |
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of its reactivity.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
Key observations:
-
Reactions require inert atmospheres (argon) to prevent boronate oxidation .
-
Microwave irradiation accelerates coupling efficiency, reducing reaction times .
-
Post-reaction purification often involves extraction with dichloromethane and aqueous washes .
Functionalization of the Piperazine Ring
The piperazine group undergoes nucleophilic substitution and salt formation:
Table 2: Piperazine Reactivity
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, DMF | N-alkylated piperazine derivatives | |
| Acid-Base Interaction | HCl in polar solvents | Hydrochloride salt formation |
-
The tertiary amine in piperazine facilitates protonation, enhancing water solubility as a hydrochloride salt (molecular weight: 339.67 g/mol) .
-
Alkylation reactions are typically performed in dimethylformamide (DMF) at controlled temperatures .
Boronate Ester Reactivity
The tetramethyl-1,3,2-dioxaborolane group exhibits classical boronate ester behavior:
Table 3: Boronate-Specific Reactions
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Protodeboronation | Acidic aqueous media | Cleavage to boronic acid | |
| Transesterification | Dialcohols, Lewis acids | Boronate ring modification |
-
Protodeboronation under acidic conditions generates reactive boronic acids, though this is often avoided in synthesis.
-
The boronate group stabilizes intermediates in multi-step syntheses, as seen in trypanocidal drug development .
Stability and Handling
-
Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but hydrolytically sensitive in water .
-
Storage : Requires desiccated conditions at 2–8°C to prevent boronate degradation .
-
Purity : Commercial samples exceed 98% purity (HPLC), critical for reproducible coupling yields .
Mechanistic Insights
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related piperazine derivatives containing boronic ester or analogous groups.
Structural Analogues
Key Observations :
- This substitution may influence steric effects in cross-coupling reactions .
- Piperazine Functionalization : FM-2948 includes a methylated piperazine, which could alter pharmacokinetic properties compared to the unmethylated target compound .
- Boron Placement : Boronate groups at pyridine positions 3 (FM-2948) or 5 (target compound) affect electronic properties and reactivity in Suzuki reactions .
Yield Comparison :
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to non-salt analogues (e.g., CAS 871125-86-9) .
- Stability : Tetramethyl-1,3,2-dioxaborolane groups are hydrolytically stable under physiological conditions, making these compounds suitable for in vivo applications .
Limitations and Challenges
- Synthetic Complexity : Introducing methyl groups at specific pyridine positions (e.g., 6-Me in the target compound) requires precise regioselective synthesis, increasing production costs .
- Biological Activity: While boronic esters enhance reactivity, they may introduce off-target effects in biological systems compared to non-boronated analogues (e.g., thiophene-containing piperazines in ) .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves coupling a piperazine core with functionalized pyridine-boronate intermediates. Key steps include:
- Amide/Carbothioamide Coupling : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or THF under nitrogen, with stoichiometric control of reagents (e.g., 1:1.1 molar ratio of piperazine to boronate derivative) .
- Temperature Optimization : Reflux conditions (40–70°C) and sonication to homogenize reaction mixtures, as demonstrated in thiourea-piperazine syntheses .
- Purification : Reverse-phase chromatography (acetonitrile/water gradients with 0.1% TFA) to isolate high-purity products .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (400–500 MHz in DMSO-d6) to confirm piperazine ring protons (δ 3.4–4.1 ppm) and boronate ester integration .
- LC-MS/MS : Electrospray ionization (ESI+) with Masshunter software for molecular formula validation (e.g., observed [M+H]+ = 328.1597 vs. calculated 328.1590) .
- HPLC with Reference Standards : Use of certified analytical standards (e.g., GC46363, GC46355) to benchmark retention times and impurity profiles .
Advanced: How can reaction conditions be optimized to mitigate low yields during boronate-pyridine coupling?
Methodological Answer:
- Solvent Selection : Replace hygroscopic solvents (DMF) with THF for moisture-sensitive boronate intermediates, as seen in thiourea-piperazine syntheses .
- Catalytic Additives : Introduce Pd catalysts (e.g., Suzuki-Miyaura conditions) if cross-coupling is required, though direct evidence for this compound is limited.
- Stoichiometric Precision : Adjust molar ratios (e.g., 1.1:1 boronate:piperazine) to account byproduct formation, as shown in analogous aryl piperazine syntheses .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data for boronate-containing piperazines?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsome models to assess boronate ester hydrolysis, which may explain reduced in vivo activity .
- Protein Binding Studies : Compare free fraction concentrations via equilibrium dialysis, as plasma protein binding can limit bioavailability .
- Dose Escalation Protocols : Test higher doses in vivo to account for first-pass metabolism, referencing pharmacokinetic data from structurally similar compounds .
Basic: What storage conditions ensure stability, and how does hygroscopicity affect handling?
Methodological Answer:
- Storage : Keep in sealed, desiccated containers at 2–8°C, avoiding prolonged exposure to light or humidity, per safety guidelines .
- Hygroscopicity Mitigation : Use inert-atmosphere gloveboxes during weighing, and pre-dry solvents (e.g., molecular sieves in DMF) to prevent hydrolysis of the boronate ester .
Advanced: How can computational modeling predict bioactivity of structural analogs?
Methodological Answer:
- QSAR Models : Train models using descriptors like LogP, TPSA, and hydrogen-bond donors from analogs (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .
- Molecular Docking : Simulate binding to kinase targets (e.g., PHGDH) using PyMOL or AutoDock, validated by in vitro IC50 data from thiourea-piperazine inhibitors .
Basic: What in vitro assays evaluate kinase inhibition potential?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., PHGDH) with NADH-coupled detection at 340 nm to measure IC50 values .
- Cell-Based Assays : Treat cancer cell lines (e.g., MDA-MB-468) and quantify viability via MTT or ATP-luminescence assays, referencing pyrazoline derivative protocols .
Advanced: What analytical approaches identify decomposition products under acidic conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1N HCl (37°C, 24h) and analyze via LC-MS/MS to detect hydrolyzed boronate (e.g., free pyridine-diol) .
- Impurity Cross-Referencing : Compare degradation peaks to certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) listed in pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
